

# Spectroscopic data of phthalic acid (IR, NMR, Mass Spec)

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An In-depth Technical Guide to the Spectroscopic Data of Phthalic Acid

### Introduction

Phthalic acid (1,2-benzenedicarboxylic acid) is an aromatic dicarboxylic acid with the formula C<sub>6</sub>H<sub>4</sub>(CO<sub>2</sub>H)<sub>2</sub>.[1] It is a key chemical intermediate in the production of plasticizers, dyes, and polymers. For researchers, scientists, and professionals in drug development, accurate structural elucidation and characterization are paramount. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide provides a comprehensive overview of the spectroscopic data for **phthalic acid**, detailed experimental protocols, and a logical workflow for its analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[2] The IR spectrum of **phthalic acid** reveals characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O), and aromatic ring structures.

Table 1: Key IR Absorption Bands for Phthalic Acid



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
1680-1710	C=O stretch	Carboxylic Acid
1280-1300	C-O stretch	Carboxylic Acid
3030-3100	C-H stretch	Aromatic
1580-1600	C=C stretch	Aromatic Ring
740-780	C-H bend	ortho-disubstituted Aromatic

Note: Specific peak positions can vary slightly based on the sample preparation method and instrument.

## **Experimental Protocol: KBr Pellet Method**

The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for transmission IR analysis.[3][4]

- Sample Preparation: Grind 1-2 mg of dry **phthalic acid** with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture should be ground to a fine, consistent powder to minimize light scattering.[5]
- Pellet Formation: Transfer the powder to a pellet press. Apply high pressure (typically several tons) to form a thin, transparent, or translucent KBr disk.[3] Cloudiness in the disk can indicate insufficient grinding or moisture.[5]
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Background Scan: First, obtain a background spectrum of the empty spectrometer to account for atmospheric and instrumental responses.
- Sample Scan: Run the scan with the sample in place. The instrument's software will ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.[6]



• Post-Analysis: Clean all equipment thoroughly to avoid cross-contamination.[3]

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **phthalic acid**, <sup>1</sup>H NMR identifies the different types of protons, while <sup>13</sup>C NMR identifies the different types of carbon atoms.

Table 2: 1H and 13C NMR Data for Phthalic Acid

Spectrum	Solvent	Chemical Shift (δ) in ppm	Assignment
¹H NMR	DMSO-d <sub>6</sub>	~13.0 (broad singlet)	Carboxylic acid protons (-COOH)
~7.70	Aromatic protons (H-3, H-6)		
~7.60	Aromatic protons (H-4, H-5)		
<sup>13</sup> C NMR	DMSO-d₅	~167.4	Carbonyl carbons (- COOH)
~132.3	Aromatic carbons (C-1, C-2)		
~130.9	Aromatic carbons (C-4, C-5)	_	
~128.6	Aromatic carbons (C-3, C-6)	-	

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary with solvent and concentration. The data presented is based on spectra run in DMSO-d<sub>6</sub>.[7][8]

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR



- Sample Preparation: Dissolve approximately 5-20 mg of **phthalic acid** in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean NMR tube.[7] The choice of solvent is critical, and it should dissolve the sample well without having signals that overlap with the analyte peaks.[9]
- Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument is
  then tuned and the magnetic field is "shimmed" to achieve a homogeneous magnetic field
  across the sample volume.
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum. Key parameters include the pulse angle, acquisition time, and relaxation delay.[9]
  - For quantitative results, a longer relaxation delay is necessary to ensure complete relaxation of all protons.[9]
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.
  - Due to the low natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, more scans are typically required compared to <sup>1</sup>H NMR to achieve a good signal-to-noise ratio.[10][11]
- Data Processing: The raw data (Free Induction Decay FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. This involves phasing, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample, causing ionization and fragmentation. This fragmentation pattern provides a "fingerprint" that aids in structural identification.

Table 3: Key Mass Spectrometry Data for **Phthalic Acid** (Electron Ionization)



m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Ion Identity/Fragment
166	~13	[M] <sup>+</sup> (Molecular Ion)
149	~20	[M - OH]+
148	~18	[M - H <sub>2</sub> O] <sup>+</sup>
122	~98	[M - CO <sub>2</sub> ]+
105	100 (Base Peak)	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
104	~74	[M - 2CO <sub>2</sub> H] <sup>+</sup> or [C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
76	~71	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Source: Data compiled from various spectral databases.[7] Relative intensities can vary between instruments.

# Experimental Protocol: Electron Impact (EI) Mass Spectrometry

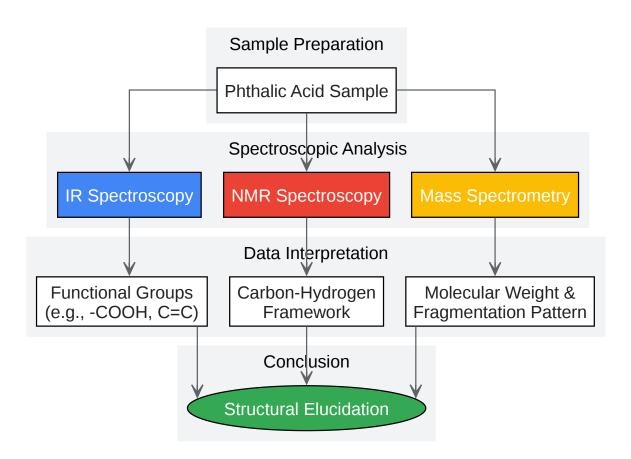
- Sample Introduction: A small amount of the solid **phthalic acid** sample is introduced into the ion source, typically via a direct insertion probe. The probe is heated to volatilize the sample into the gas phase within the high-vacuum environment of the spectrometer.[12][13]
- Ionization: The gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14] This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M<sup>+</sup>).[13]
- Fragmentation: The molecular ion is often formed with excess energy, causing it to break apart into smaller, charged fragment ions and neutral radicals. This fragmentation is characteristic of the molecule's structure.[13][15]
- Mass Analysis: The newly formed ions (both molecular and fragment ions) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[12][13]



• Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio. The most abundant ion is designated as the base peak with 100% relative intensity.[12]

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **phthalic acid**.



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Caption: Workflow for the spectroscopic characterization of **phthalic acid**.

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